
Benzydamine hydrochloride
Overview
Description
Benzydamine hydrochloride is a nonsteroidal anti-inflammatory drug (NSAID) with multifunctional properties, including local anesthetic, analgesic, and antiseptic effects. Its anti-inflammatory activity stems from the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β . Additionally, it stabilizes mucosal membranes at concentrations of 10–100 μmol/L and blocks sodium channels in sensory nerves, reducing nociceptor stimulation and providing rapid pain relief .
Clinically, benzydamine is widely used in mouthwashes and sprays for conditions like radiation-induced oral mucositis, sore throat, and postoperative pain . It is available over-the-counter (OTC) in many countries under the brand name Tantum Verde and is recommended by 80–90% of general practitioners (GPs) and pharmacists (PHs) for topical oral conditions . Its high patient satisfaction (40% self-medication rate) reflects its tolerability and efficacy .
Preparation Methods
Chemical Synthesis Methods
Traditional Synthesis via Methyl Anthranilate
The conventional synthesis of benzydamine hydrochloride begins with methyl anthranilate, a derivative of anthranilic acid. According to DrugBank, the process involves four key steps :
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Nitroso Derivative Formation : Methyl anthranilate undergoes nitrosation using nitrous acid (HNO₂) to form an N-nitroso intermediate.
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Reduction to Hydrazine : Sodium thiosulfate reduces the nitroso group to hydrazine, generating a reactive intermediate.
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Cyclization : The hydrazine intermediate spontaneously undergoes intramolecular cyclization to form a benzopyrazolyl structure.
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Alkylation : The final step involves alkylation with 3-chloro-1-dimethylaminopropane in the presence of a base to introduce the dimethylaminopropyl side chain.
This route, while established, faces challenges in controlling byproducts during the nitrosation and reduction steps.
Novel Synthesis via 2-Amino-5-Benzyl Benzoate Methyl Ester
A patented method (CN113173885A) offers an optimized five-step synthesis starting from 2-amino-5-benzyl benzoate methyl ester :
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Hydrolysis of Methyl Ester :
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The methyl ester group is hydrolyzed using lithium hydroxide hydrate (LiOH·H₂O) in a 1:3 molar ratio.
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Reaction conditions: Reflux in 1,4-dioxane/water for 40–80 minutes.
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Diazotization and Reduction :
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The amino group is diazotized with NaNO₂ in HCl at 0–5°C, followed by reduction with SnCl₂ to form hydrazine.
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Molar ratios: 1:1:3 (intermediate:NaNO₂:SnCl₂).
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Cyclization with HCl :
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Hydrazine and carboxyl groups undergo acid-catalyzed cyclization using 30–35% HCl at reflux.
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Oxygen Alkylation :
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The intermediate is alkylated with benzyl chloride (BnCl) in dimethyl sulfoxide (DMSO) using NaOH as a base.
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Nitrogen Alkylation :
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The final alkylation with 3-dimethylaminopropyl chloride hydrochloride in dimethylformamide (DMF) at 90–120°C yields this compound.
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Advantages of the Novel Route :
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Higher efficiency due to streamlined steps (five vs. four in traditional methods).
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Economic viability for large-scale production, as impurity extraction is avoided .
Comparative Analysis of Synthesis Routes
The novel method’s use of SnCl₂ for reduction enhances selectivity, minimizing unwanted side reactions .
Pharmaceutical Formulation Methods
This compound’s instability in aqueous solutions necessitates specialized formulations. A gel-based preparation (CN101214218A) uses buffering agents to maintain pH stability :
Typical Gel Composition (Per 100 g):
Component | Quantity | Function |
---|---|---|
This compound | 0.5 g | Active ingredient |
Citric acid | 0.5 g | pH adjuster |
Sodium citrate | 0.8 g | Buffer |
Glycerol | 50 g | Humectant |
Hydroxyethyl cellulose | 18 g | Gelling agent |
Distilled water | q.s. to 100 g | Solvent |
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Dissolve citric acid and sodium citrate in water, then add this compound.
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Incorporate glycerol and hydroxyethyl cellulose under heating (60–70°C).
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Adjust pH to 5.5–5.6 using citric acid/sodium citrate buffer.
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Add preservatives and fragrances (e.g., rose essence) before packaging.
Stability Data :
Condition | Purity Retention (%) |
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Acidic degradation | 94.36 |
Alkaline degradation | 93.17 |
Photolytic degradation | 90.16 |
Formulations maintain >90% purity under accelerated degradation conditions .
Quality Control and Impurity Synthesis
Impurity Profiling
This compound impurity B, a critical degradation product, is synthesized via a dedicated route :
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Hydrolysis of the methyl ester group.
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Diazotization and reduction to hydrazine.
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Cyclization with HCl to form a benzopyrazolyl core.
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Sequential alkylation at nitrogen and oxygen atoms.
Analytical Validation :
Chemical Reactions Analysis
Metabolic Reactions
Benzydamine HCl undergoes extensive hepatic and extrahepatic metabolism via three primary pathways :
- Key Findings :
Degradation and Stability
- Chemical Stability : Stable under normal conditions but degrades in acidic/basic environments .
- Photodegradation : Exposure to UV light induces decomposition, forming chlorinated byproducts .
- Thermal Degradation : Heating above 160°C results in decomposition to indazole derivatives .
Reaction with Biological Targets
Benzydamine interacts with inflammatory mediators and ion channels:
- Prostaglandin Inhibition : Suppresses COX-2 at high concentrations (IC₅₀ = 100 μM) .
- Cytokine Modulation : Reduces TNF-α and IL-1β release by 60–70% at 30 μM .
- Ion Channel Effects : Blocks ASIC and TRPV1 channels, reducing nociceptor excitability .
Analytical Detection Methods
Key Research Gaps
Scientific Research Applications
Medical Applications
Benzydamine hydrochloride is utilized in several medical fields, particularly in odontostomatology and otorhinolaryngology . Its recognized applications include:
- Odontostomatology :
- Treatment of gingivitis, stomatitis, glossitis, aphthous ulcers, and oral ulceration due to radiation therapy.
- Otorhinolaryngology :
- Management of glandular fever, pharyngitis, tonsillitis, post-tonsillectomy care, and radiation or intubation-induced mucositis.
Clinical Efficacy
Multiple studies have demonstrated the efficacy of this compound in treating sore throat and oral mucositis:
- A double-blind study involving 44 patients showed that benzydamine significantly relieved pain and dysphagia compared to placebo (P < 0.001) at 24 hours post-treatment .
- Another study confirmed its effectiveness in reducing symptoms associated with oral mucositis in patients undergoing chemotherapy or radiotherapy for head and neck cancer .
Antiviral Properties
Recent research has also explored the antiviral activity of this compound against SARS-CoV-2:
- In vitro studies indicated that benzydamine could inhibit the virus's entry into lower respiratory tracts, potentially reducing COVID-19-related hospitalizations . The drug demonstrated antiviral activity at a concentration of 15.0 mcg/ml, suggesting its role in early-stage treatment .
New Formulations and Future Directions
Innovations in formulation are being explored to enhance the delivery and efficacy of benzydamine:
- Gel Formulations : These allow for targeted application on small lesions and prolonged contact with affected areas, which may improve therapeutic outcomes .
- Combination Therapies : Research is ongoing into combining benzydamine with other compounds to enhance its effectiveness against conditions like burning mouth syndrome .
Case Studies and Clinical Trials
Several clinical trials are underway to further investigate the applications of benzydamine:
- A phase IV study is assessing its safety and efficacy in pediatric populations aged 6–12 years with sore throat across multiple countries (Poland, Hungary, Romania) .
- Another trial aims to evaluate its role in preventing postoperative sore throat after general anesthesia .
Summary of Findings
The following table summarizes the key applications and findings related to this compound:
Mechanism of Action
Benzydamine hydrochloride exerts its effects through several mechanisms:
Anti-inflammatory Action: Inhibits the synthesis of pro-inflammatory cytokines via the p38 MAPK pathway.
Local Anaesthetic Action: Causes protein denaturation and lipid dissolution, leading to antimicrobial activity against bacteria, fungi, and viruses.
Analgesic Action: Provides pain relief by blocking the transmission of pain signals.
Comparison with Similar Compounds
Other NSAIDs and Beta-Blockers
Benzydamine shares mechanistic similarities with beta-blockers and acidic NSAIDs (e.g., ibuprofen):
- Mechanism : Like beta-blockers, benzydamine inhibits azurophilic granule secretion from neutrophils and increases cyclic 3′-5′-AMP, stabilizing cellular membranes . It also weakly inhibits prostaglandin synthesis, akin to traditional NSAIDs .
- Efficacy: In postoperative pain management, benzydamine mouthwash (0.15%) showed comparable analgesic effects to acetaminophen but was less effective than naproxen sodium–codeine phosphate .
- Side Effects : Unlike systemic NSAIDs, benzydamine’s topical application minimizes gastrointestinal and renal risks. However, high doses (22.5 mg) may cause local numbness or nausea .
Table 1: Comparison with NSAIDs
Chlorhexidine Digluconate
Chlorhexidine, a broad-spectrum antiseptic, is often compared with benzydamine in oral care:
- Anti-inflammatory Efficacy : Both 0.15% benzydamine and 0.2% chlorhexidine mouthwashes show similar reductions in gingival inflammation .
- Tolerability : Benzydamine lacks chlorhexidine’s side effects (tooth staining, taste alteration) and is preferred for long-term use .
- Antimicrobial Activity : Chlorhexidine has stronger bactericidal effects, but benzydamine exhibits antifungal and mild antimicrobial properties .
Table 2: Benzydamine vs. Chlorhexidine
Parameter | Benzydamine HCl | Chlorhexidine | Reference |
---|---|---|---|
Anti-inflammatory | Comparable efficacy | Comparable efficacy | |
Antimicrobial | Moderate | Strong | |
Common Side Effects | Rare | Staining, taste loss |
Povidone-Iodine
A 2023 randomized trial compared benzydamine with 0.1% povidone-iodine gargle in preventing radiation-induced oral mucositis (RIOM):
- Efficacy : Povidone-iodine reduced severe RIOM incidence more effectively (32% vs. 53% with benzydamine) .
- Patient Preference : Benzydamine scored higher in satisfaction (45.3 vs. 40.1) due to better taste, pain relief, and comfort .
Dichlorobenzyl Alcohol-Sodium Benzoate
This combination, commonly prescribed for sore throat, outperforms benzydamine in GP recommendations (83.5% vs. 80.8%) but lacks anti-inflammatory and anesthetic properties .
Formulation Comparisons
- Spray vs. Lozenges : A 2023 phase IV trial found both 0.3% benzydamine spray and 3 mg lozenges provided rapid pain relief (within 2 minutes), with effects lasting up to 4 hours .
- Drug Delivery Systems : Thiolated κ-carrageenan formulations slow benzydamine release (6.27% after 48 hours vs. 60% in aqueous solutions), enhancing sustained efficacy .
Biological Activity
Benzydamine hydrochloride (BH) is a non-steroidal anti-inflammatory drug (NSAID) with unique pharmacological properties, primarily utilized for its analgesic and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, including mechanisms of action, clinical applications, and notable case studies.
Benzydamine exerts its biological effects through several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : BH has been shown to reduce the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) while not significantly affecting anti-inflammatory cytokines like interleukin-10 (IL-10) or interleukin-6 (IL-6) . This selective inhibition contributes to its anti-inflammatory properties.
- Impact on COX Activity : The reduction in pro-inflammatory cytokines leads to decreased cyclooxygenase-2 (COX-2) activity. COX-2 is an enzyme involved in the inflammatory response, and its inhibition is crucial for mitigating inflammation and pain .
- Inhibition of Leukocyte Migration : BH inhibits the migration of monocytes and other leukocytes, further reducing inflammation at sites of injury or infection .
- Antimicrobial Activity : Recent studies indicate that benzydamine exhibits antimicrobial properties against various pathogens, including Candida albicans and both gram-negative and gram-positive bacteria. Its effectiveness is attributed to membrane-damaging actions that disrupt microbial integrity .
Clinical Applications
This compound is commonly used in various clinical settings:
Case Studies
- Psychotic Disorder Due to Abuse : A case study reported a 20-year-old male who developed visual hallucinations and other psychiatric symptoms after abusing high doses of this compound. This highlights the potential for misuse when taken in excess, leading to significant central nervous system effects .
- Efficacy in Sore Throat Treatment : In a double-blind study involving 44 patients with sore throat, those treated with benzydamine showed significantly greater relief from pain and dysphagia compared to placebo, underscoring its therapeutic benefits .
Research Findings
Recent research has further elucidated the biological activity of benzydamine:
- Cytokine Modulation : Studies have consistently shown that BH reduces levels of TNF-α and IL-1β without affecting other inflammatory mediators, which positions it uniquely among NSAIDs .
- Antimicrobial Efficacy : Laboratory studies confirm that BH can inhibit the growth of various bacteria and fungi at concentrations typically used for anti-inflammatory purposes, suggesting its dual role as an anti-inflammatory and antimicrobial agent .
Q & A
Q. Basic: How do the physicochemical properties of benzydamine hydrochloride influence analytical method design?
This compound’s pKa (9.33) and solubility profile (water, alcohols, chloroform) directly impact chromatographic conditions. Its ionization state varies with pH: protonated below pH 7.2 and neutral above pH 10. For HPLC, a mobile phase pH of 3.0 was optimal to maintain benzydamine in a protonated state while keeping co-analytes like methylparaben neutral, ensuring adequate retention on a C18 column . Detection wavelengths (254 nm for methylparaben; 320 nm for benzydamine) were selected based on UV absorption maxima .
Q. Advanced: What challenges arise in simultaneous quantification of this compound and excipients (e.g., methylparaben) in formulations?
Key challenges include:
- pH optimization : Balancing ionization states of analytes to avoid column degradation (pH 2–8 safe range) while achieving resolution .
- Column compatibility : C18 phases outperformed C8 in resolving benzydamine and methylparaben due to better hydrophobic interactions .
- Green chemistry alignment : Minimizing toxic solvents (e.g., chloroform in BP methods) by adopting HPLC with sodium perchlorate buffer, reducing environmental impact .
Method validation confirmed linearity (80–120% concentration range), precision (RSD <2%), and sensitivity (LOD ≤0.5 µg/mL) .
Q. Basic: What pharmacological mechanisms underpin benzydamine’s anti-inflammatory and analgesic effects?
Benzydamine inhibits prostaglandin synthesis via cyclooxygenase (COX) suppression and modulates pro-inflammatory cytokines (e.g., TNF-α, IL-6). It stabilizes cell membranes and reduces neutrophil infiltration, contributing to localized pain relief . Its dual action as a NSAID and local anesthetic distinguishes it from systemic anti-inflammatory agents .
Q. Advanced: How should researchers address contradictions in clinical trial data for benzydamine in oral mucositis (OM) prevention?
A phase 3 trial discontinuation (negative interim results) contrasts earlier positive outcomes in radiation doses ≤50 Gy. Key considerations:
- Patient stratification : Subgroup analysis by radiation dose and chemotherapy co-administration may reveal efficacy thresholds .
- Endpoint design : Use validated scales (e.g., WHO OM grading) and track time-to-onset to capture dynamic responses .
- Mechanistic synergy : Investigate combination therapies (e.g., with growth factors) to enhance mucosal repair in high-dose settings (>50 Gy) .
Q. Advanced: What parameters are critical for validating an HPLC method for this compound in drug formulations?
Validation requires:
- Linearity : Five-point calibration (80–120% of target concentration) with R² ≥0.999 for both benzydamine and excipients .
- Precision : Intra-day and inter-day RSD <2% across triplicate runs .
- Specificity : Baseline separation of peaks (resolution ≥1.5) under optimized pH and mobile phase conditions .
- Robustness : Testing flow rate (±0.1 mL/min) and column temperature (±2°C) variations to ensure reproducibility .
Q. Advanced: What methodological gaps exist in studying benzydamine for radiation-induced oral mucositis?
- Dose-response relationships : Optimal dosing (e.g., 0.15% rinse vs. spray) and duration remain undefined in high-dose radiotherapy (>50 Gy) .
- Biomarker integration : Correlate cytokine levels (IL-1β, TNF-α) with clinical outcomes to refine patient selection .
- Long-term safety : Limited data on mucosal atrophy or microbial resistance with prolonged use; longitudinal studies are needed .
Properties
IUPAC Name |
3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O.ClH/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNIWKQLJSNAEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
642-72-8 (Parent) | |
Record name | Benzydamine hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045293 | |
Record name | Benzydamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665028 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
132-69-4 | |
Record name | Benzidamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzydamine hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzydamine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759276 | |
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Record name | Benzydamine hydrochloride | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[[1-benzyl-1H-indazol-3-yl]oxy]-N,N-dimethylpropylamine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.616 | |
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Record name | BENZYDAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2GI407R4Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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